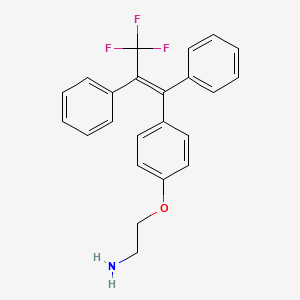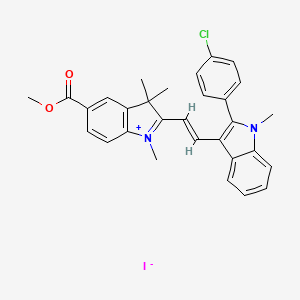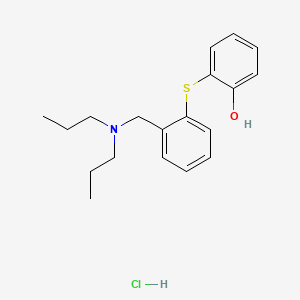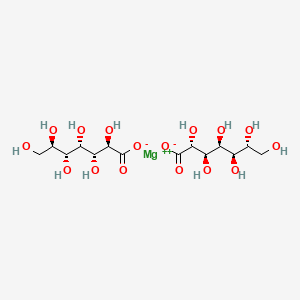
Magnesium gluceptate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium gluceptate is a magnesium salt of gluconic acid. It is commonly used as a mineral supplement to treat or prevent low levels of magnesium in the body. Magnesium is an essential mineral that plays a crucial role in various physiological functions, including muscle and nerve function, blood glucose control, and blood pressure regulation . This compound is known for its high bioavailability, making it an effective supplement for increasing magnesium levels in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium gluceptate can be synthesized by reacting gluconic acid with magnesium oxide. The reaction involves dissolving gluconic acid in distilled water and then adding magnesium oxide under continuous stirring. The mixture is heated and stirred for several hours to ensure complete reaction. The resulting solution is then filtered, and the filtrate is concentrated to obtain this compound .
Industrial Production Methods
The industrial production of this compound typically involves the use of gluconate-delta-lactone as the initial raw material. The gluconate-delta-lactone is dissolved in distilled water, and magnesium oxide is added under agitation. The mixture is heated and stirred for several hours, followed by decolorization and filtration. The filtrate is then concentrated, and the product is recrystallized to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium gluceptate undergoes various chemical reactions, including:
Oxidation: Magnesium can react with oxygen to form magnesium oxide.
Reduction: Magnesium can reduce other compounds by donating electrons.
Substitution: Magnesium can participate in substitution reactions where it replaces other cations in compounds.
Common Reagents and Conditions
Oxidation: Magnesium reacts with oxygen at room temperature to form a passivating layer of magnesium oxide.
Reduction: Magnesium can reduce acids, forming magnesium ions and hydrogen gas.
Substitution: Magnesium can react with halogens to form magnesium halides.
Major Products Formed
Oxidation: Magnesium oxide (MgO)
Reduction: Magnesium ions (Mg²⁺) and hydrogen gas (H₂)
Substitution: Magnesium halides (e.g., magnesium chloride, MgCl₂)
Applications De Recherche Scientifique
Magnesium gluceptate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a source of magnesium ions in analytical chemistry.
Biology: Studied for its role in cellular processes and enzyme functions.
Industry: Utilized in the production of magnesium-based materials and as a stabilizer in certain industrial processes
Mécanisme D'action
Magnesium gluceptate exerts its effects by increasing the levels of magnesium in the body. Magnesium acts as a cofactor for over 300 enzyme systems that regulate various biochemical reactions, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation. It also plays a role in maintaining the structural integrity of nucleic acids and cell membranes . This compound is well-absorbed in the gastrointestinal tract, making it an effective supplement for increasing magnesium levels .
Comparaison Avec Des Composés Similaires
Magnesium gluceptate is compared with other magnesium compounds such as:
Magnesium citrate: Known for its high bioavailability and use as a laxative.
Magnesium oxide: Commonly used but has lower bioavailability compared to this compound.
Magnesium glycinate: Well-tolerated and causes minimal side effects, often used for its calming effects.
Magnesium sulfate: Used in medical settings for its muscle relaxant properties
This compound is unique due to its high bioavailability and minimal gastrointestinal side effects, making it a preferred choice for magnesium supplementation .
Propriétés
Numéro CAS |
74347-32-3 |
|---|---|
Formule moléculaire |
C14H26MgO16 |
Poids moléculaire |
474.65 g/mol |
Nom IUPAC |
magnesium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/2C7H14O8.Mg/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6-;/m11./s1 |
Clé InChI |
MMSNUIOBUPTENW-XBQZYUPDSA-L |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Mg+2] |
SMILES canonique |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Mg+2] |
Numéros CAS associés |
87-74-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


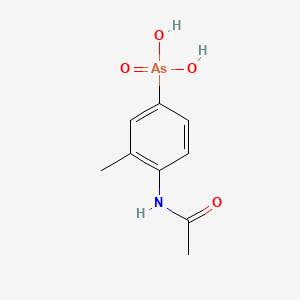
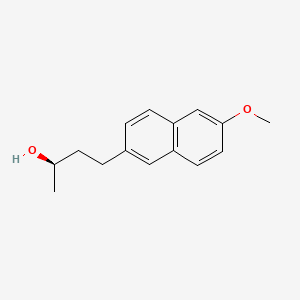
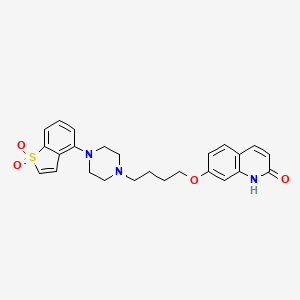
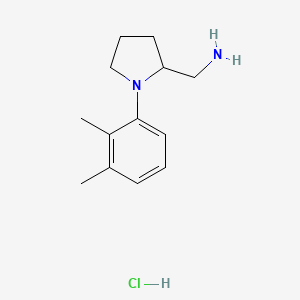
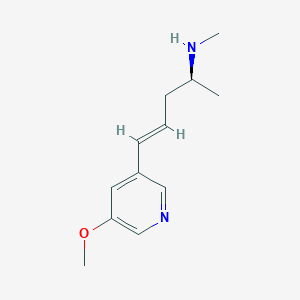
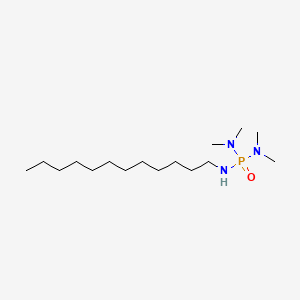
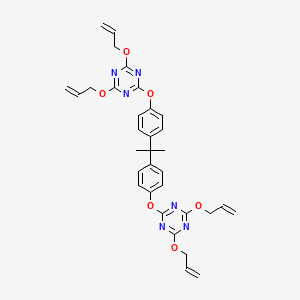
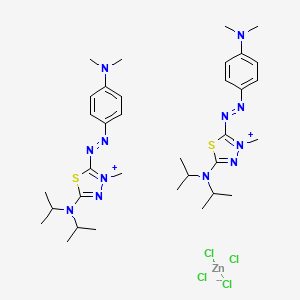
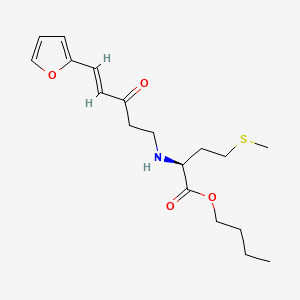
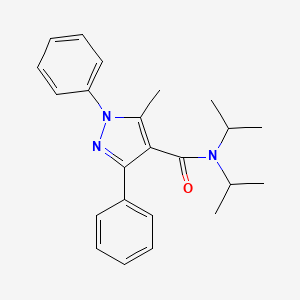
![[4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite](/img/structure/B12722040.png)
